molecular formula C9H10FIO2 B6286475 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene CAS No. 2643367-95-5

2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene

Cat. No.: B6286475
CAS No.: 2643367-95-5
M. Wt: 296.08 g/mol
InChI Key: GTSIIGHOJGNQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene is a halogenated aromatic compound featuring a fluorine atom at position 2, an iodine atom at position 4, a methoxymethoxy group at position 3, and a methyl group at position 1. Its molecular formula is C₉H₁₀FIO₂, with a molecular weight of 296.08 g/mol (calculated based on structural analogs) . This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatics serve as intermediates for coupling reactions or functional group transformations.

For example, halogenated benzene derivatives are often synthesized via electrophilic substitution or cross-coupling reactions. The use of sodium metabisulfite and aldehydes in DMF under nitrogen, as seen in benzimidazole synthesis , could inspire similar protective strategies for introducing methoxymethoxy groups.

Properties

IUPAC Name

3-fluoro-1-iodo-2-(methoxymethoxy)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIO2/c1-6-3-4-7(11)9(8(6)10)13-5-12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSIIGHOJGNQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)OCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Halogenation: Introduction of iodine and fluorine atoms into the benzene ring.

    Methoxymethoxylation: Addition of methoxymethoxy groups to the aromatic ring.

    Methylation: Introduction of a methyl group to the benzene ring.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired substitutions and additions occur efficiently. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or reduce the aromatic ring using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms can form strong interactions with these targets, while the methoxymethoxy groups can enhance the compound’s solubility and bioavailability. The specific pathways involved depend on the context of its use, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Positional Isomers

  • 2-Fluoro-3-iodo-4-(methoxymethoxy)-1-methylbenzene (CAS 2734779-57-6): This isomer swaps the positions of iodine and methoxymethoxy groups. Its molecular weight (296.08 g/mol) matches the target compound, but the altered substituent arrangement may influence dipole moments and solubility .
  • 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene (CAS 2383865-68-5):
    Here, iodine occupies position 1, and a methoxy group replaces the methoxymethoxy group at position 4. The absence of the methoxymethoxy group simplifies the structure, reducing steric bulk but also limiting its utility in protective-group chemistry .

Halogen-Substituted Analogs

  • 2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene (CAS 2158298-49-6): Bromine replaces iodine at position 4, resulting in a lower molecular weight (249.08 g/mol vs. 296.08 g/mol). However, bromine’s lower electronegativity may diminish directing effects in aromatic reactions .
  • 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene (CAS 2385706-45-4):
    This compound substitutes the methoxymethoxy group with a difluoromethoxy group at position 3. The difluoromethoxy group is more electron-withdrawing, which could destabilize intermediates in SNAr reactions. The molecular weight increases to 318.49 g/mol due to the additional fluorine atoms .

Functional Group Variations

  • Methoxy vs. Methoxymethoxy Groups :
    Compounds like 2-Fluoro-4-isocyanato-1-methoxybenzene (CAS 221218-33-3) highlight the role of oxygen-containing substituents. Methoxymethoxy groups offer enhanced steric protection compared to methoxy groups, making them valuable in multi-step syntheses where temporary protection is required .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents and Positions
2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene Not Provided C₉H₁₀FIO₂ 296.08 F (2), I (4), MOM (3), CH₃ (1)
2-Fluoro-3-iodo-4-(methoxymethoxy)-1-methylbenzene 2734779-57-6 C₉H₁₀FIO₂ 296.08 F (2), I (3), MOM (4), CH₃ (1)
2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene 2158298-49-6 C₉H₁₀BrFO₂ 249.08 Br (2), F (4), MOM (3), CH₃ (1)
2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene 2385706-45-4 C₈H₆ClF₂IO 318.49 Cl (2), F₂OCH (3), I (4), CH₃ (1)
2-Fluoro-1-iodo-4-methoxy-3-methylbenzene 2383865-68-5 C₈H₈FIO₂ 282.05 F (2), I (1), OCH₃ (4), CH₃ (3)

Key Research Findings and Implications

Steric and Electronic Effects :

  • Iodine’s large atomic radius in the target compound may slow reaction rates in crowded environments compared to bromine or chlorine analogs .
  • Methoxymethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF) compared to simpler methoxy groups, as seen in analogous syntheses .

Difluoromethoxy groups (CAS 2385706-45-4) may improve metabolic stability in pharmaceuticals but require specialized fluorination techniques .

For example, isocyanate derivatives (e.g., CAS 221218-33-3) are known respiratory irritants .

Biological Activity

2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with fluorine and iodine atoms, along with a methoxymethoxy group and a methyl group. Its structure can be represented by the following SMILES notation: CC1=CC=C(F)C(I)=C1OCOC. The presence of these substituents significantly influences its chemical behavior and biological interactions.

The biological activity of 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The halogen atoms (fluorine and iodine) can form strong interactions with these targets, while the methoxymethoxy group enhances solubility and bioavailability, potentially improving the compound's pharmacokinetic properties.

Biological Activity

Research has indicated that 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene may exhibit various biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
  • Antimicrobial Activity : There are indications that it may possess antimicrobial properties, potentially useful in treating infections. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis (Mtb), highlighting the importance of structural modifications in enhancing biological potency .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene:

  • Inhibition Studies : A study on mycobacterial pks13 inhibitors demonstrated that structural modifications significantly impacted the minimum inhibitory concentration (MIC) values against Mtb. This suggests that similar modifications to 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene could enhance its antimicrobial efficacy .
  • Toxicity Assessment : Evaluations of cytotoxicity in Vero cells (African green monkey kidney cells) provide a measure of general toxicity for compounds with similar structures. The selectivity index (SI), calculated from the ratio of IC50 (Vero) to MIC (Mtb), is critical in assessing the therapeutic potential versus toxicity .

Data Table: Comparative Biological Activity

Compound NameMIC (μg/mL)IC50 (Vero Cells)Selectivity Index
2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzeneTBDTBDTBD
Related Compound A0.03131.032
Related Compound B0.06250.58

Note: TBD indicates that specific data for 2-Fluoro-4-iodo-3-(methoxymethoxy)-1-methylbenzene is yet to be determined.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.